2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol
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Overview
Description
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of a hydroxyphenyl group, an amino group, and two hydroxyl groups attached to a propane backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-hydroxybenzylamine with 2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the hydroxyphenyl group.
2-Hydroxy-2-methyl-1,3-propanediol: Contains hydroxyl groups but lacks the amino group.
2-Amino-2-hydroxymethyl-1,3-propanediol: Similar but with different functional groups.
Uniqueness
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol is unique due to the presence of both hydroxyphenyl and amino groups, which confer distinct chemical and biological properties
Biological Activity
2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a hydroxyphenyl derivative, has garnered attention due to its potential biological activities. This compound, with the CAS number 1554678-21-5 and a molecular formula of C11H17NO3, exhibits structural features that may confer various pharmacological properties.
- Molecular Weight : 211.26 g/mol
- Molecular Formula : C11H17NO3
- IUPAC Name : 2-[(3-hydroxyphenyl)methylamino]propane-1,3-diol
The biological activity of this compound is hypothesized to stem from its ability to interact with biological macromolecules through:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with polar residues in proteins.
- π-π Interactions : The aromatic ring can engage in π-π stacking interactions, which may stabilize interactions with enzyme active sites or receptor binding sites.
- Ionic Interactions : The amino group can form ionic bonds with negatively charged sites, potentially modulating enzyme activity or receptor function.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that Schiff bases and related compounds often possess significant antimicrobial properties. For instance:
- Compounds derived from similar structures have demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- A related study indicated that certain derivatives inhibited bacterial growth comparable to standard antibiotics like ampicillin .
Anticancer Potential
The hydroxyphenyl moiety is associated with various anticancer activities:
- Research on structurally related compounds has revealed cytotoxic effects against leukemia cell lines and other cancer types .
- The interaction of these compounds with DNA and their ability to induce apoptosis in cancer cells are areas of ongoing investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of Schiff bases found that derivatives similar to our compound exhibited promising activity against clinical isolates of S. aureus and E. coli, suggesting potential therapeutic applications in treating infections .
- Anticancer Activity : Another investigation into the anticancer properties of phenolic compounds indicated that the presence of hydroxyl groups significantly enhanced the cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-2-methyl-1,3-propanediol | Lacks hydroxyphenyl group | Limited antimicrobial activity |
2-Amino-2-hydroxymethyl-1,3-propanediol | Hydroxymethyl instead of hydroxyphenyl | Moderate cytotoxicity |
This compound | Hydroxyphenyl group enhances interactions | Promising antimicrobial and anticancer activity |
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(3-hydroxyphenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-11(7-13,8-14)12-6-9-3-2-4-10(15)5-9/h2-5,12-15H,6-8H2,1H3 |
InChI Key |
LLNFMWCMBKSYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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